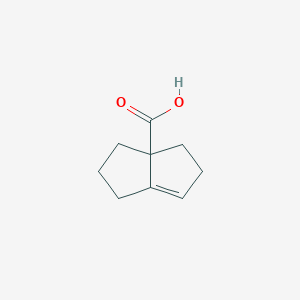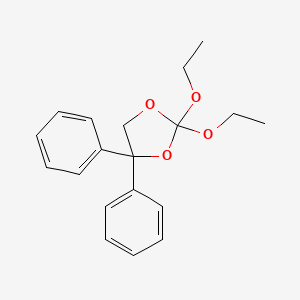
Dichloro(3-chlorophenyl)fluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(3-chlorophenyl)fluorosilane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro(3-chlorophenyl)fluorosilane typically involves the reaction of 3-chlorophenylsilane with chlorine and fluorine sources. One common method is the chlorination of 3-chlorophenylsilane using chlorine gas, followed by fluorination with a fluorine source such as antimony trifluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dichloro(3-chlorophenyl)fluorosilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions with the aid of catalysts.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, often requiring no additional reagents.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are typically organosilicon compounds with new functional groups replacing the chlorine or fluorine atoms.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Dichloro(3-chlorophenyl)fluorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, enabling the study of silicon-based interactions in biological systems.
Medicine: Research into silicon-based drugs and diagnostic agents often involves this compound as a precursor or intermediate.
Industry: It is used in the production of silicone polymers, coatings, and adhesives, where its reactivity and versatility are highly valued.
Mechanism of Action
The mechanism of action of dichloro(3-chlorophenyl)fluorosilane involves its ability to form strong bonds with various functional groups. This reactivity is primarily due to the presence of silicon, which can form stable bonds with oxygen, nitrogen, and carbon atoms. The compound’s effects are mediated through its interactions with molecular targets such as enzymes, proteins, and other biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Trichlorosilane: Another chlorosilane compound with three chlorine atoms bonded to silicon.
Dimethyldichlorosilane: A compound with two methyl groups and two chlorine atoms bonded to silicon.
Methyltrichlorosilane: A compound with one methyl group and three chlorine atoms bonded to silicon.
Uniqueness
Dichloro(3-chlorophenyl)fluorosilane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to other chlorosilanes. The 3-chlorophenyl group also adds to its uniqueness, providing additional sites for chemical modification and enhancing its versatility in various applications.
Properties
CAS No. |
61502-51-0 |
|---|---|
Molecular Formula |
C6H4Cl3FSi |
Molecular Weight |
229.5 g/mol |
IUPAC Name |
dichloro-(3-chlorophenyl)-fluorosilane |
InChI |
InChI=1S/C6H4Cl3FSi/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H |
InChI Key |
JUIJDOKOEOFWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)[Si](F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1-Chloro-3H-naphtho[2,1-b]pyran-2-yl)methanol](/img/structure/B14569480.png)



![1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14569502.png)
![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)



